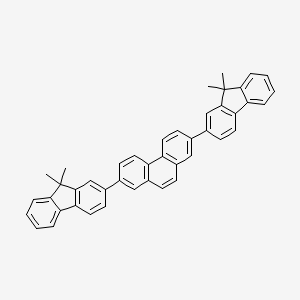![molecular formula C17H17BBrNO2 B12519583 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-25-4](/img/structure/B12519583.png)
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. This compound features a quinolinium core substituted with a boronophenylmethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the following steps:
Formation of the Boronophenylmethyl Group: This step involves the preparation of the boronophenylmethyl group through a Suzuki-Miyaura coupling reaction.
Quinolinium Core Formation: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives, involving cyclization and methylation steps.
Final Coupling: The final step involves coupling the boronophenylmethyl group with the quinolinium core under suitable reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline derivative.
Substitution: The boronophenylmethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets. The boronophenylmethyl group can form reversible covalent bonds with biomolecules, while the quinolinium core can intercalate with DNA, disrupting its function. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-nitrobenzene: Shares the bromide functional group but differs in its core structure and reactivity.
Methscopolamine bromide: Another bromide-containing compound with different pharmacological properties.
Uniqueness: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide stands out due to its unique combination of a boronophenylmethyl group and a quinolinium core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
784146-25-4 |
|---|---|
Molekularformel |
C17H17BBrNO2 |
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
[4-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(8-6-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WIKHUCFVJXODRP-UHFFFAOYSA-M |
Kanonische SMILES |
B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
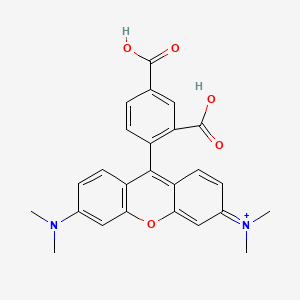
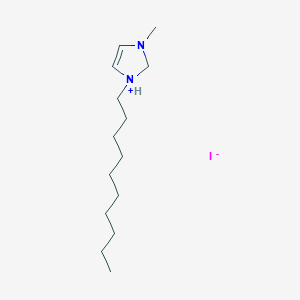


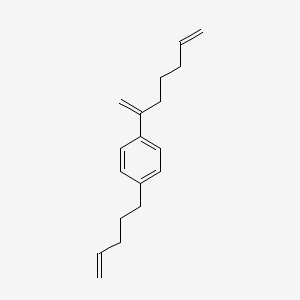
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)

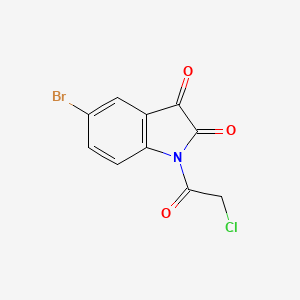
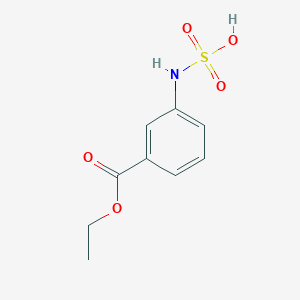
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
